(4R)-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide
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Overview
Description
(2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of oxathiazolidines, which are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the tosyl group and the specific stereochemistry (2S,4R) further distinguishes this compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other biomedical applications.
Industry
In the industrial sector, (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may contribute to the development of new products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
N(4)-(substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines:
Uniqueness
(2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide stands out due to its specific stereochemistry and the presence of the tosyl group
Properties
CAS No. |
620627-47-6 |
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Molecular Formula |
C17H19NO4S2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4R)-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C17H19NO4S2/c1-13-9-11-15(12-10-13)24(20,21)18-16(14-7-5-4-6-8-14)17(2,3)22-23(18)19/h4-12,16H,1-3H3/t16-,23?/m1/s1 |
InChI Key |
DZGLQTPAHNAHBQ-ADRQNKRLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H](C(OS2=O)(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(OS2=O)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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